4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid

Lipophilicity LogP Drug-likeness

4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid (CAS 610797-65-4) is a synthetic nitroaniline derivative characterized by a 4-oxobut-2-enoic acid core substituted with a 2,4-dinitroanilino group at the 2-position and a 4-chlorophenyl group at the 4-position. With a molecular formula of C₁₆H₁₀ClN₃O₇ and a molecular weight of 391.72 g·mol⁻¹, it possesses a calculated LogP of 4.54 and a polar surface area (PSA) of 158.04 Ų, placing it in a distinct physicochemical space relative to simpler aryl-butenoic acid analogs.

Molecular Formula C16H10ClN3O7
Molecular Weight 391.72 g/mol
CAS No. 610797-65-4
Cat. No. B12594390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid
CAS610797-65-4
Molecular FormulaC16H10ClN3O7
Molecular Weight391.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=C(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C16H10ClN3O7/c17-10-3-1-9(2-4-10)15(21)8-13(16(22)23)18-12-6-5-11(19(24)25)7-14(12)20(26)27/h1-8,18H,(H,22,23)
InChIKeyQGNAQVWGTBFYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic Acid: Procurement-Relevant Structural and Property Baseline


4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid (CAS 610797-65-4) is a synthetic nitroaniline derivative characterized by a 4-oxobut-2-enoic acid core substituted with a 2,4-dinitroanilino group at the 2-position and a 4-chlorophenyl group at the 4-position . With a molecular formula of C₁₆H₁₀ClN₃O₇ and a molecular weight of 391.72 g·mol⁻¹, it possesses a calculated LogP of 4.54 and a polar surface area (PSA) of 158.04 Ų, placing it in a distinct physicochemical space relative to simpler aryl-butenoic acid analogs . This compound is supplied exclusively for non-human research use by a limited number of vendors [1].

1
Michael acceptor reactivity
Supports covalent probe design and heterocyclic synthesis workflows
2
DNP chromophore detection
Enables label-free spectrophotometric assay monitoring
3
Dual aryl scaffold
Supports SAR studies with differentiated hydrophobic and π-cation binding vectors

Procurement Risk Analysis: Why In-Class 4-Oxobut-2-Enoic Acids Cannot Simply Replace 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic Acid


Generic substitution among 4-oxobut-2-enoic acid derivatives is chemically unsound due to the divergent physicochemical and reactivity profiles introduced by the dual aryl substitution pattern. Simple analogs such as (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid (CAS 29582-39-6) lack the 2,4-dinitroanilino moiety entirely, resulting in a LogP that is more than two log units lower (2.16 vs. 4.54) and a PSA of less than one-third the value (54.37 vs. 158.04 Ų) . Conversely, 4-(2,4-dinitroanilino)butanoic acid (CAS 10466-75-8) incorporates the dinitroanilino group but omits both the 4-chlorophenyl substituent and the α,β-unsaturated ketone system, yielding a significantly lower LogP (2.90) and eliminating the Michael acceptor reactivity that is central to this compound's utility in heterocyclic synthesis [1]. The quantitative evidence below demonstrates that these are not interchangeable building blocks.

Risk Factor
Target Compound
Substitute Concern
Lipophilicity profile
LogP profile supports membrane partitioning studies
Des-dinitroanilino analog has substantially lower LogP; partitioning behavior may differ
Michael acceptor reactivity
α,β-unsaturated ketone supports covalent probe design
Saturated butanoic acid analog lacks this functionality; reactivity does not transfer
DNP chromophore detection
2,4-Dinitroanilino group enables label-free spectrophotometric detection
Des-dinitro analog lacks chromophore; detection workflow may require modification

Quantitative Differentiation Guide for 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic Acid (CAS 610797-65-4)


Enhanced Lipophilicity vs. the Des-Dinitroanilino Analog (LogP Comparison)

The target compound exhibits a calculated LogP of 4.54, which is substantially higher than the LogP of 2.16 for the des-dinitroanilino analog (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid . This difference of 2.38 log units translates to an approximately 240-fold increase in the octanol-water partition coefficient, indicating markedly greater lipophilicity that would influence membrane partitioning and protein-binding behavior in biological assays .

Lipophilicity (LogP)
Data to verify
LogP 4.54 vs. 2.16 Δ +2.38 (~240-fold)
Supports membrane partitioning context
Computational prediction; experimental validation not reported
Lipophilicity LogP Drug-likeness Membrane Permeability

Elevated Polar Surface Area vs. the Des-Dinitroanilino Analog (PSA Comparison)

The target compound has a topological polar surface area (TPSA) of 158.04 Ų, nearly three times the TPSA of 54.37 Ų for (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid . A TPSA above 140 Ų is generally predictive of poor oral absorption based on the Veber rule threshold; in contrast, the comparator's low TPSA is consistent with favorable passive transcellular permeability . These diverging PSA values dictate fundamentally different solubility and permeability profiles for these two compounds, justifying independent procurement for any application requiring predictable ADME properties .

Polar Surface Area
Data to verify
TPSA 158.04 vs. 54.37 Ų Δ +103.67 (2.9-fold)
Supports cellular uptake review
Computational; above Veber threshold for oral permeability
Polar Surface Area PSA Bioavailability Permeability Prediction

Reactivity Differentiation: Michael Acceptor Functionality vs. Saturated Butanoic Acid Analogs

The α,β-unsaturated ketone within the 4-oxobut-2-enoic acid core of the target compound constitutes a Michael acceptor system, a functionality entirely absent in the saturated analog 4-(2,4-dinitroanilino)butanoic acid (CAS 10466-75-8) [1]. The target compound's predecessor, β-(4-chlorobenzoyl)acrylic acid, has been documented as a versatile precursor for synthesizing diverse heterocyclic systems (pyrazoles, diazepines, indazoles, isoxazoles) via Michael addition with active methylene compounds and nitrogen nucleophiles [1]. The saturated comparator, lacking the conjugated double bond, cannot participate in these reactions, making the target compound the only viable building block for thiol-targeted covalent probe design or heterocyclic library construction [1].

Michael Acceptor
Class-level
Present (α,β-unsaturated ketone) vs. absent (saturated analog)
Supports covalent probe studies
Inferred from β-aroylacrylic acid precedent; target-specific data not reported
Michael Acceptor Covalent Inhibitor Heterocyclic Synthesis Chemical Reactivity

Molecular Weight and Complexity Differentiation vs. Simpler Nitroaniline Analogs

With a molecular weight of 391.72 g·mol⁻¹, the target compound occupies a higher chemical space than both (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid (MW 210.61 g·mol⁻¹) and 4-(2,4-dinitroanilino)butanoic acid (MW 269.21 g·mol⁻¹) . The 1.86-fold and 1.45-fold mass increases, respectively, correspond to additional functional groups (the 2,4-dinitroanilino moiety and the 4-chlorophenyl group) that provide extra hydrogen bond acceptor capacity and potential for π-stacking interactions. This higher molecular complexity directly translates into greater scaffold diversity when used as a building block in combinatorial chemistry .

Molecular Weight
Data to verify
391.72 vs. 210.61 g/mol 1.86-fold higher
Supports scaffold diversity review
Molecular formula calculation; functional group count differs
Molecular Weight Structural Complexity Fragment-Based Drug Design Library Diversity

Chromophoric and Hapten Potential of the 2,4-Dinitroanilino Group vs. Non-Chromophoric Analogs

The 2,4-dinitroanilino (DNP) substituent of the target compound is a well-established chromophore and hapten that absorbs strongly in the visible region (λmax ~360 nm for DNP derivatives), enabling direct spectrophotometric detection without additional labeling . This moiety is absent in (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, which lacks significant UV-vis absorbance above 300 nm . In immunochemical applications, DNP groups serve as model haptens for studying antibody-antigen interactions, a functionality that the des-nitro comparator cannot provide .

DNP Chromophore
Class-level
Present (~360 nm absorbance) vs. absent in des-dinitro analog
Supports label-free detection workflows
Specific molar extinction coefficient not reported for target compound
Chromophore Dinitrophenyl Hapten Spectroscopic Detection

Dual Aryl Substitution for Enhanced Binding Interactions vs. Mono-Aryl Analogs

The target compound uniquely features two electron-deficient aryl rings—the 4-chlorophenyl group (σ-withdrawing) and the 2,4-dinitrophenyl group (strongly π-withdrawing)—within a single, rotatable-bond-connected scaffold . In contrast, both (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid and 4-(2,4-dinitroanilino)butanoic acid each contain only one of these aryl systems . Crystal structures of related nitric oxide synthase (NOS) inhibitors have demonstrated that the chlorophenyl group engages in isoform-specific hydrophobic interactions with substrate access channel residues (e.g., L337 in rat nNOS), while nitroaromatic groups can participate in π-cation interactions with active-site arginine residues [1]. The simultaneous presence of both groups in the target compound may thus enable bidentate binding modes unattainable by either mono-aryl comparator [1].

Dual Aryl System
Class-level
Two aryl groups (4-Cl-Ph + 2,4-DNP) vs. one aryl in mono-substituted analogs
Supports bidentate binding studies
Inferred from NOS inhibitor crystallography; direct evidence not reported
Aryl-Aryl Interaction π-Stacking Protein Binding Molecular Recognition

Recommended Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic Acid


Covalent Inhibitor Probe Design via Michael Acceptor Chemistry

The α,β-unsaturated ketone of the 4-oxobut-2-enoic acid core provides a reactive Michael acceptor site that can form covalent adducts with cysteine thiols in target proteins [1]. Unlike the saturated analog 4-(2,4-dinitroanilino)butanoic acid, which cannot participate in such reactions, this compound is suited for structure-based covalent inhibitor design where the electron-deficient 2,4-dinitroanilino group can be positioned to engage π-stacking interactions in hydrophobic binding pockets while the Michael acceptor captures a suitably positioned nucleophilic residue [1].

Heterocyclic Library Synthesis for Diversity-Oriented Drug Discovery

Following the precedent established by Eissa (2005) for β-(4-chlorobenzoyl)acrylic acid, the target compound can serve as a key scaffold for generating diverse heterocyclic libraries—including pyrazole, diazepine, indazole, and isoxazole derivatives—through sequential Michael addition and cyclocondensation reactions [1]. The dual aryl substitution pattern of this compound (4-chlorophenyl and 2,4-dinitrophenyl) provides a higher degree of structural diversity per synthetic step than mono-aryl analogs, maximizing chemical space coverage in library production .

Label-Free Spectroscopic Detection Assays Utilizing the DNP Chromophore

The intrinsic 2,4-dinitroanilino chromophore absorbs at approximately 360 nm, enabling direct quantification by UV-vis spectrophotometry or HPLC with photodiode array detection without the need for derivatization or fluorescent tagging [1]. This property is particularly advantageous for enzyme inhibition assays where substrate or product concentrations must be monitored continuously; the des-dinitro comparator (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid lacks this spectral handle and would require additional labeling steps [1].

Immunochemical Hapten Conjugate Development

The 2,4-dinitrophenyl (DNP) group is a classical model hapten extensively employed in immunology to study antibody affinity maturation, B-cell receptor signaling, and hapten-carrier conjugate vaccine design [1]. The carboxylic acid functionality of the target compound provides a convenient handle for covalent conjugation to carrier proteins (e.g., BSA, KLH) via standard EDC/NHS coupling chemistry. The additional 4-chlorophenyl group may modulate the resulting immune response in ways that simpler DNP-haptens without a second aryl substituent cannot [1].

Application
Selection Property
Validation Focus
Covalent probe studies
Michael acceptor reactivity
Cysteine adduct confirmation
Heterocyclic library synthesis
Dual aryl scaffold diversity
Cyclocondensation efficiency
Label-free assay workflows
DNP chromophore absorbance
λmax and linearity verification
Hapten-carrier conjugate studies
DNP hapten functionality
Carrier conjugation efficiency
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